![molecular formula C16H14N4O3S B13363742 N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide](/img/structure/B13363742.png)
N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a pyrazolyl group and a methylsulfonylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives and pyrazole-containing molecules. Examples include:
- N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)nicotinamide
- 5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives
Uniqueness
N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a nicotinamide core with a pyrazolyl and methylsulfonylphenyl group makes it a versatile and valuable compound for various applications .
Properties
Molecular Formula |
C16H14N4O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-methylsulfonylphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N4O3S/c1-24(22,23)14-6-4-13(5-7-14)19-16(21)12-3-8-15(17-11-12)20-10-2-9-18-20/h2-11H,1H3,(H,19,21) |
InChI Key |
OEVJDTFJIPWYMP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


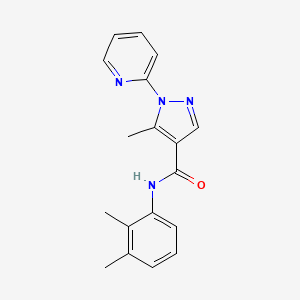
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
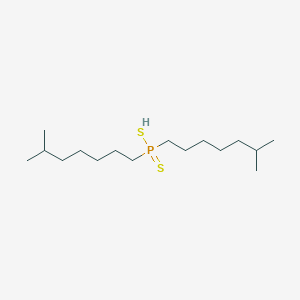
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)
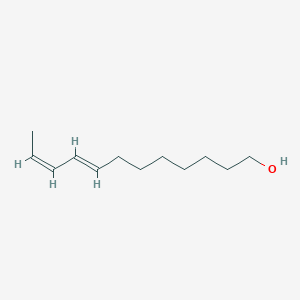
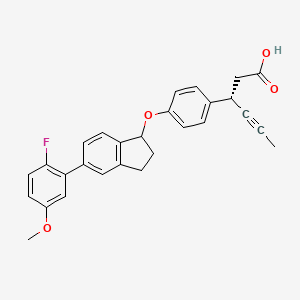
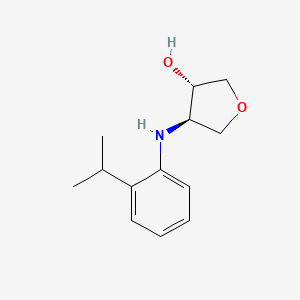
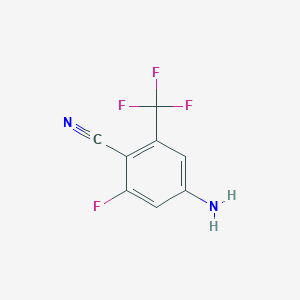
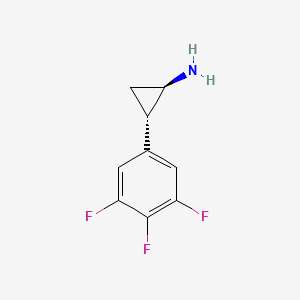

![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363729.png)
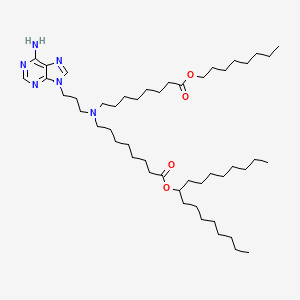
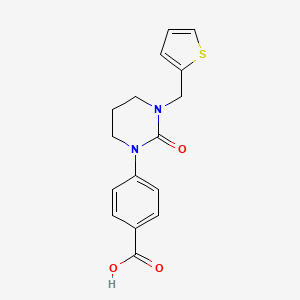
![2-(4-{2-oxo-2-[4-(5H-thiochromeno[2,3-b]pyridin-5-ylidene)-1-piperidinyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B13363745.png)
